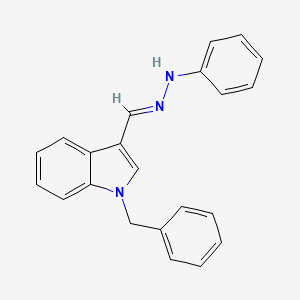![molecular formula C20H20BrN3O B5908275 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide](/img/structure/B5908275.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor involves the inhibition of bromodomain-containing proteins, particularly 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide. These proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting the activity of these proteins, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor suppresses the expression of genes that are involved in the development and progression of diseases.
Biochemical and Physiological Effects
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and suppress the replication of viruses. These effects make it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor in lab experiments is its specificity for bromodomain-containing proteins. This specificity allows for the precise targeting of these proteins, which can lead to more accurate results. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and lead to false results.
未来方向
There are several future directions for research on 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor. One area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of research is the identification of biomarkers that can predict the response to 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor treatment. Additionally, further studies are needed to investigate the potential of this compound in combination with other therapies for the treatment of various diseases.
Conclusion
In conclusion, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide, or 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor, is a chemical compound that has shown promising potential for the treatment of various diseases. Its specificity for bromodomain-containing proteins makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide is a complex process that involves several steps. The first step is the preparation of 3-bromo-4-(dimethylamino)phenyl)-acetic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then treated with N-(1-phenylethyl)acrylamide to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)acrylamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the suppression of the expression of genes that are involved in the development and progression of diseases.
属性
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O/c1-14(16-7-5-4-6-8-16)23-20(25)17(13-22)11-15-9-10-19(24(2)3)18(21)12-15/h4-12,14H,1-3H3,(H,23,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYURQCDRDDEJH-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)

![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)

![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
![2-{3-[2-(cyanoacetyl)carbonohydrazonoyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5908227.png)
![1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde oxime](/img/structure/B5908229.png)

![N-(2-bromophenyl)-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5908255.png)
![5-imino-2-isopropyl-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908267.png)
![N'-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908273.png)